1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol is a chemical compound with a unique structure that combines a methoxypyridine moiety with a cyclopentanol group
Vorbereitungsmethoden
The synthesis of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 6-methoxypyridin-3-amine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism by which 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclopentan-1-ol can be compared with similar compounds such as:
3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: Another compound with a methoxypyridine moiety but different structural features.
2-(((6-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol: A closely related compound with slight variations in structure
Eigenschaften
Molekularformel |
C12H18N2O2 |
---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[[(6-methoxypyridin-3-yl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-5-4-10(8-13-11)14-9-12(15)6-2-3-7-12/h4-5,8,14-15H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
TYPHHTWCFKNMFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NCC2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.